Rel-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYSOQNPNDLJCN-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC(C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@H](C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and carboxylic acids.
Introduction of Functional Groups: The tert-butyl group is introduced through a tert-butylation reaction, while the amino and hydroxy groups are incorporated through selective functionalization reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
Rel-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand the biological activity and interactions of azepane derivatives.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact mechanism can vary based on the specific application and target.
Comparison with Similar Compounds
Stereoisomers and Racemic Forms
The compound is often compared to its stereoisomers and racemic counterparts:
Key Differences :
- Enantiopurity vs. Cost : The rel-(3R,5R) form is enantiomerically pure but synthetically more demanding than the racemic variant. Racemic mixtures are cheaper but require additional steps for resolution .
- Biological Relevance : The (3R,5R) configuration may enhance binding affinity to specific targets (e.g., enzymes or receptors) compared to its (3S,5S) counterpart.
Analogues with Alternative Protecting Groups
Replacing the tert-butyl carbamate with other protecting groups alters reactivity and stability:
Functional Impact :
- Boc Group : Ideal for multi-step syntheses requiring acid-labile protection.
- Cbz/Fmoc : Preferred in peptide synthesis or orthogonal protection strategies.
Azepane vs. Smaller Heterocycles
The seven-membered azepane ring offers distinct conformational flexibility compared to six-membered (piperidine) or five-membered (pyrrolidine) analogues:
| Compound Class | Ring Size | Conformational Flexibility | Bioavailability |
|---|---|---|---|
| Azepane derivatives | 7-membered | High flexibility; adapts to diverse binding pockets | Moderate to high (dependent on substituents) |
| Piperidine derivatives | 6-membered | Moderate rigidity | Generally high |
| Pyrrolidine derivatives | 5-membered | High rigidity | High (e.g., proline analogues) |
Research Findings :
- Azepanes like the rel-(3R,5R) compound are increasingly explored in drug discovery for their ability to mimic peptide turn structures or access sterically hindered targets.
- The hydroxyl and amino groups in this compound enhance water solubility compared to non-polar piperidine derivatives.
Biological Activity
Rel-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure and properties:
- Molecular Formula : C10H20N2O3
- Molecular Weight : 216.27 g/mol
- CAS Number : 1331777-74-2
The biological activity of this compound is primarily attributed to its structural similarity to amino acids and its ability to interact with various receptors and enzymes. The compound has been studied for its potential as an inhibitor of certain enzymes and as a modulator of receptor activity.
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes. For example, studies have shown its potential in inhibiting neuraminidase, an enzyme critical for the replication of influenza viruses. The compound's structural features allow it to mimic substrate transition states, enhancing binding affinity and inhibitory potency.
2. Receptor Modulation
The compound may also exhibit activity as a modulator of various receptors involved in immune response and inflammation. Its interaction with Toll-like receptors (TLRs) has been investigated, suggesting a role in modulating immune responses.
Case Study 1: Neuraminidase Inhibition
In a study investigating neuraminidase inhibitors, this compound demonstrated significant inhibitory effects against influenza virus strains. The study utilized high-performance liquid chromatography (HPLC) to quantify the inhibition and established the compound's IC50 values through regression analysis.
Case Study 2: TLR Modulation
Another study explored the compound's effects on TLR7/8 pathways. It was found that this compound could influence cytokine production in immune cells, suggesting potential applications in treating inflammatory diseases.
Research Findings
Recent research highlights the importance of the amino group in the compound's structure for its biological activity. Modifications to this group significantly reduce inhibitory potency, emphasizing its role in enzyme interactions.
Q & A
Q. How can machine learning (ML) models predict the bioavailability of this compound analogs?
- Methodological Answer : Train ML models on datasets of logP, polar surface area, and membrane permeability (e.g., Caco-2 assays) for similar azepane derivatives. Use graph neural networks (GNNs) to encode molecular structures and predict ADMET properties. Experimental validation via PAMPA assays refines predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
